5-[2-(ADAMANTANE-2-CARBONYLOXY)ETHYL]-3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1,3-THIAZOL-3-IUM BROMIDE
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Overview
Description
This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:
Adamantane: A rigid, cage-like hydrocarbon with four fused cyclohexane rings. It’s known for its stability and unique geometry.
Thiazolium: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.
Bromide: The anion formed when bromine gains an electron.
Preparation Methods
Synthetic Routes:
Adamantane Derivatives: Start with adamantane (a readily available starting material) and introduce a carbonyl group via acylation. This yields the adamantane-2-carbonyl compound.
Thiazolium Formation: Combine the adamantane-2-carbonyl compound with a thiazole precursor (e.g., 4-bromophenyl-2-oxoethylamine). The reaction forms the thiazolium ring.
Quaternization: Finally, treat the thiazolium compound with a brominating agent to convert it into the quaternary ammonium salt (the final compound).
Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
Oxidation: The carbonyl group in the adamantane moiety can undergo oxidation reactions.
Substitution: The bromide ion can participate in substitution reactions.
Major Products: These reactions yield various derivatives, including adamantane-2-carbonyl compounds and thiazolium salts.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial agent due to the thiazolium ring.
Materials Science: Explore its use in designing stable polymers or functional materials.
Biological Studies: Study its interactions with biological systems.
Mechanism of Action
Cellular Uptake: The compound enters cells via passive diffusion or active transport.
Target Interaction: It likely interacts with cellular proteins or nucleic acids.
Pathways: Investigate its impact on metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Unique Features: Highlight its adamantane core and thiazolium ring.
Similar Compounds: Explore related structures like thiazolium salts or adamantane derivatives .
Properties
IUPAC Name |
2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl adamantane-2-carboxylate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrNO3S.BrH/c1-15-23(31-14-27(15)13-22(28)18-2-4-21(26)5-3-18)6-7-30-25(29)24-19-9-16-8-17(11-19)12-20(24)10-16;/h2-5,14,16-17,19-20,24H,6-13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENRPXHYFNCIEL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=C(C=C2)Br)CCOC(=O)C3C4CC5CC(C4)CC3C5.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Br2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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